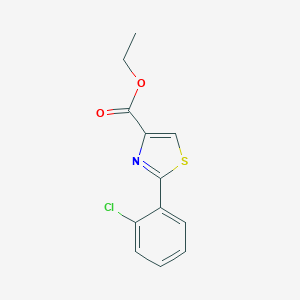

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKIJGQXQOGHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569504 | |

| Record name | Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-36-2 | |

| Record name | Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, a robust method for the formation of the thiazole ring. This document outlines the detailed experimental protocols for the preparation of the necessary starting materials and the final condensation step to yield the target compound. All quantitative data is presented in structured tables for clarity and ease of comparison.

I. Overview of the Synthetic Pathway

The synthesis of this compound proceeds via a two-step sequence. The first step involves the preparation of the key intermediate, 2-chlorothiobenzamide. The second step is the Hantzsch thiazole synthesis, which involves the cyclocondensation of 2-chlorothiobenzamide with ethyl bromopyruvate to form the desired thiazole ring system.

An In-depth Technical Guide to Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Core Chemical Properties and Synthetic Methodologies

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate. This thiazole derivative is a subject of interest in medicinal chemistry and materials science due to its versatile structure and potential applications.[1]

Core Chemical Properties

This compound is a heterocyclic compound featuring a thiazole ring, a core structure known for its presence in a wide range of biologically active molecules.[2][3] The substitution of a 2-chlorophenyl group at the second position and an ethyl carboxylate group at the fourth position defines its specific chemical characteristics and potential for further functionalization.

The key quantitative properties of the compound are summarized below. These parameters are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 132089-36-2 | [1] |

| Molecular Formula | C₁₂H₁₀ClNO₂S | [1] |

| Molecular Weight | 267.74 g/mol | [1] |

| Appearance | Brown liquid | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of thiazole derivatives often follows the well-established Hantzsch thiazole synthesis or variations thereof. The construction of the this compound scaffold typically involves the condensation of an α-haloketone equivalent with a thioamide.

The logical workflow for the synthesis initiates from 2-chlorobenzaldehyde, which is converted to the corresponding thioamide. Separately, an ethyl ester with a reactive α-position is halogenated. The subsequent cyclization of these two key intermediates yields the final thiazole product.

Caption: Generalized Hantzsch synthesis workflow for the target compound.

The following protocol is a representative method based on standard organic synthesis techniques for thiazoles.

-

Preparation of 2-Chlorothiobenzamide (Intermediate 1):

-

To a solution of 2-chlorobenzaldehyde in dry toluene, add Lawesson's reagent (0.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove solid byproducts.

-

Concentrate the filtrate under reduced pressure and purify the resulting crude thioamide by column chromatography or recrystallization.

-

-

Preparation of Ethyl 3-bromo-2-oxobutanoate (Intermediate 2):

-

Dissolve ethyl acetoacetate in a suitable solvent such as diethyl ether or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) or a solution of bromine (1.0 equivalent) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution to quench excess bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude α-bromoketone, which can often be used without further purification.

-

-

Cyclocondensation to form this compound:

-

Dissolve 2-chlorothiobenzamide (1.0 equivalent) in a solvent like ethanol or acetonitrile.

-

Add the prepared ethyl 3-bromo-2-oxobutanoate (1.1 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 8-12 hours.

-

Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, concentrate the solution in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure this compound.

-

Biological Activity and Potential Applications

Thiazole-containing compounds are recognized for their wide spectrum of pharmacological activities, making them important scaffolds in drug discovery.[3] Derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4][5][6]

-

Pharmaceutical Research: This compound serves as a key intermediate for synthesizing more complex molecules with potential therapeutic value.[1] The thiazole ring is a crucial pharmacophore that can interact with various biological targets.[1]

-

Anticancer Potential: Thiazole derivatives have been investigated for their ability to inhibit cancer cell growth.[7] Some thiazole-based drugs function by inhibiting key enzymes in cell signaling pathways, such as protein kinases.

-

Agrochemicals: The structural motif is also utilized in the development of novel pesticides and herbicides.[1]

Many small-molecule anticancer drugs, including some thiazole derivatives, function by inhibiting protein kinases that are often overactive in cancer cells. These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a simplified, representative pathway where a thiazole derivative could act as an inhibitor.

Caption: Representative pathway showing kinase inhibition by a thiazole derivative.

Conclusion

This compound is a valuable heterocyclic compound with well-defined chemical properties. Its synthesis is achievable through established chemical routes, making it an accessible building block for further chemical exploration. The broader class of thiazole derivatives demonstrates significant potential in drug discovery and materials science, underscoring the importance of this compound as a key intermediate for developing novel, biologically active agents.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. media.neliti.com [media.neliti.com]

- 4. Buy Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | 338982-17-5 [smolecule.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

Technical Guide: Spectroscopic Analysis of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate

Introduction

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The 2-chlorophenyl substituent and the ethyl carboxylate group at positions 2 and 4, respectively, are expected to modulate its physicochemical and pharmacological properties. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides an in-depth overview of its predicted spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | s | 1H | Thiazole C5-H |

| ~7.95 | dd | 1H | Aromatic C6'-H |

| ~7.45 - 7.30 | m | 3H | Aromatic C3', C4', C5'-H |

| 4.42 | q | 2H | -O-CH₂-CH₃ |

| 1.40 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (ester) |

| ~161.5 | Thiazole C2 |

| ~148.0 | Thiazole C4 |

| ~133.0 | Aromatic C1' |

| ~132.5 | Aromatic C2' (C-Cl) |

| ~131.0 | Aromatic C |

| ~130.5 | Aromatic C |

| ~129.0 | Aromatic C |

| ~127.0 | Aromatic C |

| ~125.0 | Thiazole C5 |

| ~61.5 | -O-CH₂-CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O (ester) stretch |

| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretches |

| ~1250 | Strong | C-O (ester) stretch |

| ~750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 267/269 | ~100 / ~33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 222/224 | Moderate | [M - OCH₂CH₃]⁺ |

| 194/196 | Moderate | [M - COOCH₂CH₃]⁺ |

| 139 | High | [C₆H₄Cl-CN]⁺ fragment |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Hantzsch Thiazole Synthesis

A plausible and widely used method for the synthesis of the target compound is the Hantzsch thiazole synthesis.

-

Thioamide Formation: 2-Chlorobenzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or dioxane under reflux to yield 2-chlorothiobenzamide.

-

Cyclocondensation: The resulting 2-chlorothiobenzamide is then reacted with ethyl bromopyruvate in a solvent such as ethanol or acetone. The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

A sample of the purified compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

-

Data is processed using appropriate software, with chemical shifts referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

-

IR Spectroscopy:

-

A small amount of the purified compound is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

The sample is analyzed using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI).

-

For EI-MS, a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source.

-

The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

-

Workflow Visualizations

The following diagrams illustrate the logical flow of the synthesis and characterization process.

A Technical Guide to the Crystal Structure Analysis of Thiazole Carboxylate Derivatives: A Case Study of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate

Introduction

This technical guide provides an in-depth overview of the crystal structure analysis of ethyl 2-substituted thiazole-4-carboxylates, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of public crystallographic data for ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, this document will focus on the detailed analysis of a closely related and structurally significant analogue, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate [1]. The methodologies and data presentation formats described herein are directly applicable to the broader class of thiazole derivatives and serve as a comprehensive template for their crystallographic analysis.

Thiazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for elucidating their mechanism of action. Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise arrangement of atoms in a crystalline solid, providing valuable information on molecular geometry, conformation, and intermolecular interactions.[5][6]

This guide will cover the experimental protocols for synthesis and crystallization, the methodology for single-crystal X-ray diffraction data collection and structure refinement, and a detailed presentation of the crystallographic data.

Data Presentation

The quantitative data obtained from the crystal structure analysis of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate are summarized in the following tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C12H12N4O4S |

| Formula weight | 324.32 |

| Temperature | 296(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | |

| a | 10.6321(3) Å |

| b | 10.1234(3) Å |

| c | 13.1165(4) Å |

| α | 90° |

| β | 108.571(2)° |

| γ | 90° |

| Volume | 1338.21(7) ų |

| Z | 4 |

| Density (calculated) | 1.609 Mg/m³ |

| Absorption coefficient | 2.195 mm⁻¹ |

| F(000) | 672 |

| Data collection | |

| Crystal size | 0.25 × 0.20 × 0.15 mm³ |

| Theta range for data collection | 4.19 to 72.03° |

| Index ranges | -13<=h<=13, -12<=k<=12, -16<=l<=16 |

| Reflections collected | 11467 |

| Independent reflections | 2548 [R(int) = 0.0346] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2548 / 0 / 202 |

| Goodness-of-fit on F² | 1.047 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1130 |

| R indices (all data) | R1 = 0.0465, wR2 = 0.1171 |

| Largest diff. peak and hole | 0.283 and -0.329 e.Å⁻³ |

Data sourced from the study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate[1].

Table 2: Selected Bond Lengths (Å)

| Bond | Length | Bond | Length |

| S(1)-C(9) | 1.721(2) | N(2)-C(8) | 1.378(3) |

| S(1)-C(10) | 1.728(2) | N(4)-C(9) | 1.312(3) |

| O(1)-C(11) | 1.205(3) | C(8)-N(1) | 1.300(3) |

| O(2)-C(11) | 1.332(3) | C(9)-N(4) | 1.312(3) |

| O(2)-C(12) | 1.458(3) | C(10)-C(11) | 1.472(3) |

| N(1)-N(2) | 1.373(2) |

Data sourced from the study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate[1].

Table 3: Selected Bond Angles (°)

| Atoms | Angle | Atoms | Angle |

| C(9)-S(1)-C(10) | 89.92(11) | N(4)-C(9)-S(1) | 115.54(16) |

| C(11)-O(2)-C(12) | 116.4(2) | N(4)-C(9)-N(2) | 127.3(2) |

| N(2)-N(1)-C(8) | 116.8(2) | S(1)-C(9)-N(2) | 117.14(15) |

| N(1)-N(2)-C(9) | 119.85(18) | S(1)-C(10)-C(11) | 126.9(2) |

| C(1)-C(8)-N(1) | 125.8(2) | O(1)-C(11)-O(2) | 124.0(2) |

| C(7)-C(8)-N(1) | 114.7(2) | O(1)-C(11)-C(10) | 124.2(2) |

| O(2)-C(11)-C(10) | 111.8(2) |

Data sourced from the study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate[1].

Experimental Protocols

Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate

The synthesis of the title compound is typically achieved through a two-step process.[1][7]

-

Formation of Thiosemicarbazone: 1-(2-nitrobenzylidene)thiosemicarbazide is synthesized by reacting thiosemicarbazide with 2-nitrobenzaldehyde.

-

Cyclization: The resulting thiosemicarbazone is then cyclized with ethyl bromopyruvate in a suitable solvent, such as ethanol, under reflux conditions to yield ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate.[1][7] The reaction progress can be monitored by thin-layer chromatography (TLC).[8]

Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines the key steps in obtaining the crystal structure of a small molecule like ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate.[1]

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent, such as tetrahydrofuran (THF).[1]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The data for the reference compound was collected on a Bruker APEX-II CCD area detector diffractometer with graphite-monochromated CuKα radiation.[1] Data is typically collected at a controlled temperature, often 296 K, using a series of ω and φ scans.[9]

-

Data Reduction: The collected diffraction images are processed to obtain integrated intensities and their standard uncertainties. Cell refinement and data reduction are performed using software such as SAINT.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software packages like SHELXS and SHELXL.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualization of Workflows and Relationships

Experimental Workflow for Crystal Structure Analysis

Caption: A flowchart illustrating the key stages from chemical synthesis to crystallographic data acquisition.

Logical Relationships in Crystal Structure Determination

Caption: The logical progression of steps involved in determining a crystal structure from diffraction data.

Conclusion

The crystal structure analysis of ethyl 2-substituted thiazole-4-carboxylates provides invaluable insights for medicinal chemistry and drug development. By employing standard synthesis and single-crystal X-ray diffraction techniques, as detailed in this guide with the example of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, researchers can obtain precise three-dimensional structural information. This data, including bond lengths, bond angles, and intermolecular interactions, is fundamental for understanding structure-activity relationships and for the rational design of new therapeutic agents. The presented workflows and data tables serve as a robust framework for the crystallographic investigation of this important class of heterocyclic compounds.

References

- 1. Scholarworks@UNIST: Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate [scholarworks.unist.ac.kr]

- 2. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 3. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rigaku.com [rigaku.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

"Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate CAS number and identifiers"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document details its chemical identifiers, synthesis, and known biological activities, offering valuable insights for professionals in drug discovery and development.

Chemical Identifiers and Properties

This compound is a thiazole derivative characterized by a 2-chlorophenyl group at the second position and an ethyl carboxylate group at the fourth position of the thiazole ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 132089-36-2[1] |

| IUPAC Name | ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate[1] |

| Molecular Formula | C₁₂H₁₀ClNO₂S[1] |

| Molecular Weight | 267.74 g/mol [1] |

| MDL Number | MFCD06738334[1] |

| PubChem ID | 15170575[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Brown liquid |

| Purity | ≥ 98% (HPLC) |

| Storage Conditions | Store at 0-8 °C |

Synthesis

The primary synthetic route for this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The synthesis of 2,4-disubstituted thiazoles generally follows the Hantzsch condensation pathway. The key steps involve the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, the likely precursors would be a 2-chlorobenzothioamide and an ethyl 2-halo-3-oxobutanoate.

Experimental Workflow: Hantzsch Thiazole Synthesis

References

The Core of Modern Medicinal Chemistry: A Technical Guide to the Physical and Chemical Properties of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the physical and chemical properties of thiazole derivatives, offering a critical resource for researchers engaged in the design and development of novel therapeutics.

Physical Properties of Thiazole Derivatives

The physical characteristics of thiazole derivatives are fundamental to their behavior in biological systems, influencing their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. The parent compound, thiazole, is a pale yellow liquid with a pyridine-like odor.[1][2][3] Key physical properties of thiazole and its illustrative derivatives are summarized below.

General Physical Characteristics

-

Appearance : Thiazole is a pale-yellow flammable liquid.[2] Derivatives can range from liquids to crystalline solids, with colors varying based on substituents.

-

Odor : The parent thiazole has a characteristic pyridine-like odor.[1][2][3]

-

Solubility : Thiazole is sparingly soluble in water but shows good solubility in organic solvents like alcohol and ether.[2] The solubility of its derivatives is highly dependent on the nature of the appended functional groups.

Quantitative Physical Data

The following tables present key quantitative physical data for the parent thiazole ring and a selection of its derivatives, providing a comparative overview for medicinal chemists.

Table 1: General Physical Properties of Thiazole

| Property | Value | Reference |

| Molecular Formula | C₃H₃NS | [1][2] |

| Molar Mass | 85.12 g·mol⁻¹ | [1] |

| Boiling Point | 116-118 °C | [1][2] |

| Density | 1.2 g/cm³ | [2] |

| pKa (of conjugate acid) | 2.5 | [1][2] |

| Dipole Moment | 1.61 D | [2] |

Table 2: Spectroscopic Data for the Thiazole Ring

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR | Ring protons typically resonate between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current. | [1] |

| ¹³C NMR | The chemical shifts of the carbon atoms are influenced by the electronegativity of the heteroatoms and the aromaticity of the ring. | [4] |

| IR Spectroscopy | Characteristic vibrational frequencies for C=N, C=C, and C-S stretching within the ring. | [5][6] |

| UV-Vis Spectroscopy | Absorption bands corresponding to π → π* electronic transitions. | [5][6] |

| Mass Spectrometry | The molecular ion peak is readily observed, and fragmentation patterns can provide structural information. | [4][5] |

Chemical Properties and Reactivity

The chemical behavior of the thiazole nucleus is characterized by its aromaticity and the specific reactivity patterns dictated by the presence of both sulfur and nitrogen heteroatoms.

Aromaticity and Electronic Structure

Thiazole is an aromatic compound, exhibiting significant π-electron delocalization, which imparts it with greater stability compared to its non-aromatic counterparts.[1][7] The electron density distribution in the thiazole ring is not uniform; the C5 position is the most electron-rich and thus the primary site for electrophilic attack, while the C2 position is electron-deficient and acidic, making it susceptible to deprotonation by strong bases.[1]

Key Chemical Reactions

Thiazole derivatives undergo a variety of chemical transformations, which are crucial for their synthesis and functionalization.

-

Electrophilic Substitution : This primarily occurs at the C5 position.[1] Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

-

Nucleophilic Substitution : Nucleophilic attack is favored at the C2 position, especially when a good leaving group is present.[2][8]

-

Deprotonation at C2 : The proton at the C2 position is acidic and can be removed by strong bases like organolithium reagents to form a nucleophilic C2-lithiated species, which can then react with various electrophiles.[1][7]

-

N-Alkylation : The nitrogen atom at position 3 is basic and can be readily alkylated to form thiazolium salts.[1][8] These salts are important as catalysts in reactions like the Stetter reaction and the Benzoin condensation.[1]

-

Oxidation : Thiazoles can be oxidized at the nitrogen atom to form thiazole N-oxides.[1][2]

-

Cycloaddition Reactions : Thiazoles can participate in cycloaddition reactions, although often requiring high temperatures due to the stability of the aromatic ring.[1][2]

The following diagram illustrates the general reactivity of the thiazole ring.

Caption: General reactivity map of the thiazole ring.

Experimental Protocols

The synthesis and characterization of thiazole derivatives are routine yet critical procedures in medicinal chemistry. Below are representative experimental protocols for the synthesis and spectroscopic analysis of these compounds.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the preparation of thiazole derivatives.[1][8]

Objective: To synthesize a 2,4-disubstituted thiazole derivative.

Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Thioamide : To the stirred solution, add the thioamide (1 equivalent).

-

Reaction Conditions : Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

-

Purification : Purify the crude product by recrystallization or column chromatography on silica gel.

The following diagram outlines the workflow for a typical Hantzsch thiazole synthesis.

Caption: Workflow for Hantzsch thiazole synthesis.

Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized thiazole derivative.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis : Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure of the molecule.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Acquisition : Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.[5]

-

Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[5]

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).[5]

-

Acquisition : Acquire the mass spectrum.

-

Data Analysis : Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.[5]

Role in Drug Development and Signaling Pathways

Thiazole derivatives are integral to a multitude of approved drugs and clinical candidates, targeting a wide range of diseases.[9][10][11] Their mechanism of action often involves interaction with specific biological targets, thereby modulating signaling pathways crucial for disease progression. For instance, many thiazole-containing compounds act as kinase inhibitors, playing a critical role in cancer therapy.[12][13]

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream PI3K/AKT pathway, a common target for thiazole-based kinase inhibitors.

Caption: Inhibition of an RTK signaling pathway by a thiazole derivative.

References

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Thiazole Scaffold: A Cornerstone in Drug Discovery and Chemical Synthesis

An In-depth Technical Guide on the Discovery and History of Novel Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a pivotal structural motif in the landscape of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of natural products and synthetic compounds with significant biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of novel thiazole-containing compounds, detailing their synthesis, mechanisms of action, and quantitative biological data. Experimental protocols for key synthetic methodologies and visualizations of critical signaling pathways and experimental workflows are included to provide a thorough resource for researchers in the field.

A Rich History: From Vitamins to Wonder Drugs

The journey of thiazole compounds began with the elucidation of the structure of thiamine (Vitamin B1), a vital coenzyme in carbohydrate metabolism. The discovery of the thiazole moiety within this essential nutrient sparked interest in this heterocyclic system. The mid-20th century witnessed the rise of sulfathiazole, one of the first commercially successful sulfonamide antibiotics, which played a crucial role in combating bacterial infections before the widespread availability of penicillin.[1][2] The thiazole ring was also identified as a key component of the penicillin antibiotic family, further cementing its importance in the realm of antimicrobial agents.[3]

Foundational Synthetic Methodologies

The exploration and development of thiazole-containing compounds have been propelled by robust and versatile synthetic methods. Two classical and enduring reactions form the bedrock of thiazole synthesis: the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis.

Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this method involves the condensation reaction between an α-haloketone and a thioamide.[4][5] The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to afford the thiazole ring. The Hantzsch synthesis is renowned for its reliability and high yields.[4]

Cook-Heilbron Thiazole Synthesis

Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[6] This reaction is particularly valuable for accessing a class of thiazoles that are important intermediates for the synthesis of other heterocyclic systems.[6]

Key Thiazole-Containing Therapeutics

The versatility of the thiazole scaffold is exemplified by its presence in a wide range of clinically approved drugs targeting diverse diseases.

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML, by binding to both the active and inactive conformations of the ABL kinase domain.[7] Dasatinib also inhibits other kinases, including the SRC family kinases.[7][8]

Table 1: Quantitative Kinase Inhibition Data for Dasatinib

| Kinase Target | IC50 (nM) | Reference |

| BCR-ABL | <1 | [7] |

| SRC | 0.5 - 1.5 | [8] |

| c-KIT | 1.1 | [7] |

| PDGFRβ | 1.1 | [7] |

| EPHA2 | 1.6 | [7] |

Ritonavir: An Antiviral Powerhouse

Ritonavir is an antiretroviral drug of the protease inhibitor class, used to treat HIV/AIDS.[9][10] It functions by inhibiting the HIV protease enzyme, which is essential for the cleavage of viral polyproteins into functional proteins, thus preventing the maturation of infectious virions.[3][9][10] Ritonavir is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that is leveraged to "boost" the plasma concentrations of other protease inhibitors.[9][11]

Table 2: Antiviral Activity of Ritonavir

| Virus | Assay | EC50 (µM) | Reference |

| HIV-1 | In vitro | 0.02 | [12] |

| HIV-2 | In vitro | 0.16 | [13] |

Meloxicam: A Selective COX-2 Inhibitor

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1.[14][15] This selectivity is thought to contribute to a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[16] It is used to manage pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.

Table 3: COX Inhibition Profile of Meloxicam

| Enzyme | IC50 (µM) | Reference |

| COX-1 (human whole blood) | 2.1 | [17] |

| COX-2 (human whole blood) | 0.13 | [17] |

| COX-1 (human articular chondrocytes) | 36.6 | [15] |

| COX-2 (human articular chondrocytes) | 4.7 | [15] |

Sulfathiazole: A Historical Antibiotic

Sulfathiazole was a prominent sulfonamide antibiotic in the pre-penicillin era.[1][2] It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth.[18] Due to widespread bacterial resistance and the availability of more effective antibiotics, its systemic use in humans has largely been discontinued.[2]

Table 4: Antibacterial Activity of Sulfathiazole

| Bacteria | MIC (µg/mL) |

| Escherichia coli | 8 - 128 |

| Staphylococcus aureus | 4 - 64 |

| Streptococcus pyogenes | 2 - 32 |

| Neisseria gonorrhoeae | 0.5 - 8 |

Note: MIC values can vary significantly depending on the bacterial strain and testing conditions.

Tiazofurin: An IMP Dehydrogenase Inhibitor

Tiazofurin is an antineoplastic agent that acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[17] By depleting intracellular GTP pools, tiazofurin disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[3][14]

Table 5: Anticancer Activity of Tiazofurin

| Cell Line | IC50 (µM) |

| K562 (human chronic myeloid leukemia) | 1.5 |

| HL-60 (human promyelocytic leukemia) | 2.0 |

| P388 (murine leukemia) | 0.8 |

Note: IC50 values are approximate and can vary based on experimental conditions.

Epothilones: Microtubule Stabilizers

The epothilones, such as Epothilone B, are a class of natural products that exhibit potent anticancer activity by stabilizing microtubules.[19][20] Similar to the taxanes, they bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their dynamic instability.[5][12][21] This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.[19]

Table 6: Cytotoxicity of Epothilone B

| Cell Line | IC50 (nM) | Reference |

| HCT-116 (human colon carcinoma) | 0.8 | [22] |

| MCF-7 (human breast adenocarcinoma) | 1.4 - 8.7 | [6][21] |

| PC-3 (human prostate adenocarcinoma) | 7.6 | [5] |

| HepG2 (human liver carcinoma) | 6.32 | [5] |

Bleomycin: A DNA-Damaging Agent

Bleomycin is a glycopeptide antibiotic used in the treatment of various cancers. Its mechanism of action involves the chelation of metal ions, primarily iron, to form a complex that generates reactive oxygen species, leading to single- and double-strand breaks in DNA.[1][23]

Table 7: Cytotoxicity of Bleomycin

| Cell Line | IC50 (µM) | Reference |

| HaCaT (human keratinocytes) | 13.1 | [24][25] |

| HeLa (human cervical cancer) | 3.63 - 48.2 | [24][25] |

| HL-60 (human promyelocytic leukemia) | 65.8 | [24][25] |

| ACHN (human renal cell carcinoma) | 0.01 | [23] |

Experimental Protocols

Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole

Materials:

-

2-Bromoacetophenone (1.0 g, 5.0 mmol)

-

Thiourea (0.57 g, 7.5 mmol)

-

Methanol (10 mL)

-

5% Sodium Carbonate solution (40 mL)

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone and thiourea in methanol.[4]

-

Heat the mixture to reflux with stirring for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.[4]

-

Pour the reaction mixture into a beaker containing 5% sodium carbonate solution and stir.[4]

-

Collect the resulting precipitate by vacuum filtration through a Büchner funnel.[4]

-

Wash the filter cake with water and allow it to air dry to yield 2-amino-4-phenylthiazole.[4]

Cook-Heilbron Thiazole Synthesis: Synthesis of 5-Amino-2-mercaptothiazole

Materials:

-

Aminoacetonitrile hydrochloride (1.0 g, 10.8 mmol)

-

Carbon disulfide (0.82 g, 10.8 mmol)

-

Pyridine (5 mL)

-

Ethanol (10 mL)

Procedure:

-

Dissolve aminoacetonitrile hydrochloride in a minimal amount of water and neutralize with a stoichiometric amount of sodium bicarbonate. Extract the free aminoacetonitrile into ether and dry the ethereal solution over anhydrous sodium sulfate.

-

In a round-bottom flask, dissolve the dried aminoacetonitrile in pyridine.

-

Cool the solution in an ice bath and add carbon disulfide dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain 5-amino-2-mercaptothiazole.

Visualizing the Mechanisms: Signaling Pathways and Workflows

BCR-ABL Signaling Pathway and Inhibition by Dasatinib

Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways that promote cell proliferation and survival in CML.

HIV Protease Inhibition by Ritonavir

Caption: Ritonavir inhibits HIV protease, preventing the cleavage of the Gag-Pol polyprotein and resulting in the formation of immature, non-infectious virions.

High-Throughput Screening (HTS) Workflow for Bioactive Thiazole Compounds

Caption: A generalized workflow for high-throughput screening (HTS) to identify bioactive thiazole compounds from a chemical library.

References

- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Video: Drugs that Stabilize Microtubules [jove.com]

- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. The CBS subdomain of inosine 5’-monophosphate dehydrogenase regulates purine nucleotide turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pnas.org [pnas.org]

- 13. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IMPDH and GTP Metabolism in Cancer: Mechanisms, Regulation, and Translational Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resources.biomol.com [resources.biomol.com]

- 17. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Src family kinase - Wikipedia [en.wikipedia.org]

- 21. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 23. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 24. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 25. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antimicrobial Activity Screening of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate

Application Notes

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3] The thiazole ring is a core structure in various synthetic pharmaceuticals.[1] The emergence of antimicrobial resistance worldwide necessitates the discovery and development of novel antimicrobial agents.[4] Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, a compound featuring a thiazole nucleus, is a candidate for antimicrobial screening due to its structural similarities to other bioactive thiazole derivatives.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to screen the antimicrobial activity of this compound. The protocols outlined below describe two standard methods for evaluating antimicrobial efficacy: the Agar Well Diffusion Assay for preliminary screening and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6][7][8]

Data Presentation

The following tables are structured to present the quantitative data obtained from the antimicrobial screening assays.

Table 1: Zone of Inhibition of this compound against Test Microorganisms

| Test Microorganism | Concentration of Compound (µg/mL) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |

| Staphylococcus aureus | ||||||

| Streptococcus pyogenes | ||||||

| Escherichia coli | ||||||

| Pseudomonas aeruginosa | ||||||

| Candida albicans | ||||||

| Aspergillus niger |

Table 2: MIC and MBC of this compound

| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) | Positive Control (Antibiotic) MBC (µg/mL) |

| Staphylococcus aureus | ||||

| Streptococcus pyogenes | ||||

| Escherichia coli | ||||

| Pseudomonas aeruginosa | ||||

| Candida albicans | ||||

| Aspergillus niger |

Experimental Protocols

Agar Well Diffusion Assay

This method is a preliminary test to qualitatively assess the antimicrobial activity of the compound.[8][9][10]

Materials:

-

Test compound: this compound

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Incubator

-

Positive control (standard antibiotic)

-

Negative control (solvent used to dissolve the compound, e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[7][11]

-

Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA plates.[8][10]

-

Well Preparation: Aseptically create wells (6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[8][12]

-

Application of Test Compound: Add a specific volume (e.g., 100 µL) of the test compound solution at various concentrations into the respective wells.[8] Also, add the positive and negative controls to separate wells.

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) to permit the diffusion of the compound into the agar.[8]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[9]

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[9]

Broth Microdilution Assay for MIC and MBC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).[6][13][14]

Materials:

-

96-well microtiter plates

-

Test compound: this compound

-

Test microorganisms

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Micropipettes

-

Incubator

-

Plate reader (optional, for OD measurements)

-

Positive and negative controls

Procedure:

-

Preparation of Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the wells of a 96-well plate containing broth.[6][7] The concentration range should be sufficient to determine the MIC.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to the appropriate concentration for testing.[7][11]

-

Inoculation of Microtiter Plate: Inoculate each well containing the serially diluted compound with the standardized inoculum.[7] Include a growth control well (inoculum without the compound) and a sterility control well (broth only).[7]

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 16-20 hours).[11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[6][7][14] This can be assessed visually or by using a plate reader.

-

MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth (at and above the MIC) and plate it onto fresh agar plates that do not contain the test compound.[13][15]

-

Incubation for MBC: Incubate these agar plates overnight.

-

Data Collection for MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.[6][15]

Visualizations

Caption: Workflow for antimicrobial activity screening.

Caption: Logical flow from compound to antimicrobial data.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. chemimpex.com [chemimpex.com]

- 6. emerypharma.com [emerypharma.com]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. botanyjournals.com [botanyjournals.com]

- 9. hereditybio.in [hereditybio.in]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 12. m.youtube.com [m.youtube.com]

- 13. protocols.io [protocols.io]

- 14. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols for Substituted Thiazole Esters in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of substituted thiazole esters, detailing their mechanism of action, and providing established protocols for their evaluation.

Substituted thiazole esters are a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] Their therapeutic potential stems from their ability to modulate key inflammatory pathways, offering promising avenues for the development of novel anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

Mechanism of Action

The anti-inflammatory effects of substituted thiazole esters are primarily attributed to their inhibition of key enzymes involved in the inflammatory cascade. Many derivatives have been shown to be effective inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][5][6][7] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[5] Similarly, 5-lipoxygenase (5-LOX) catalyzes the conversion of arachidonic acid to leukotrienes, which are involved in various inflammatory responses.[4] By inhibiting these enzymes, substituted thiazole esters can effectively reduce the production of these pro-inflammatory mediators. Some thiazole derivatives have also been shown to inhibit the production of other inflammatory signaling molecules like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8]

Data Presentation: Anti-inflammatory Activity of Substituted Thiazole Derivatives

The following table summarizes the in vitro and in vivo anti-inflammatory activities of selected substituted thiazole derivatives from various studies. This data highlights the potential of this class of compounds as anti-inflammatory agents.

| Compound ID | Assay Type | Target/Model | Measurement | Result | Reference |

| Compound 6l | In vitro | COX-1 | IC50 | 5.55 µM | [4] |

| In vitro | COX-2 | IC50 | 0.09 µM | [4] | |

| In vitro | 5-LOX | IC50 | 0.38 µM | [4] | |

| In vivo | Carrageenan-induced paw edema (rat) | % Inhibition | 60.82% | [4] | |

| Compound 3c | In vivo | Carrageenan-induced paw edema (rat) | % Inhibition | 44% | [9] |

| Compound 3d | In vivo | Carrageenan-induced paw edema (rat) | % Inhibition | 41% | [9] |

| Compounds 10-13 | In vivo | Carrageenan-induced paw edema (rat) | % of Indomethacin activity | ~84-93% | [10] |

| Compound 2h | In vitro | COX-1 | % Inhibition @ 5 µM | 58.2% | |

| In vitro | COX-2 | % Inhibition @ 5 µM | 81.5% | ||

| Compound 2f | In vitro | COX-2 | Selectivity Ratio (COX-1/COX-2) | 3.67 | |

| Compound A1 | In vitro | Hydrogen Peroxide Scavenging | IC50 | 22 ± 0.08 µg/ml | [11] |

| In vitro | Nitric Oxide Scavenging | IC50 | 28 ± 0.02 µg/ml | [11] | |

| Compound A2 | In vitro | Hydrogen Peroxide Scavenging | IC50 | 25 ± 0.32 µg/ml | [11] |

| In vitro | Nitric Oxide Scavenging | IC50 | 20 ± 0.09 µg/ml | [11] | |

| Compound A3 | In vitro | COX-2 | IC50 | < 30 µM | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of the anti-inflammatory properties of substituted thiazole esters.

Protocol 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This protocol is a widely used and reliable method for assessing the acute anti-inflammatory activity of a compound.[1][6]

Materials:

-

Wistar rats (150-200 g)

-

Substituted thiazole ester (test compound)

-

Carrageenan (1% w/v in sterile saline)

-

Reference drug (e.g., Indomethacin, Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Reference drug

-

Group III, IV, etc.: Test compound at different doses

-

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.[1]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at specified time intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema and Inhibition:

-

Calculate the volume of edema at each time point by subtracting the initial paw volume (at 0 hour) from the paw volume at that time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

-

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12][13]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Substituted thiazole ester (test compound) dissolved in DMSO

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well plates

-

Plate reader (for colorimetric or fluorometric detection)

-

COX inhibitor screening assay kit (commercially available kits are recommended for standardized results)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions if using a kit. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition.[13]

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Compound Addition: Add the test compound at various concentrations to the designated wells. Include wells for a vehicle control (DMSO) and a reference inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[12]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate for a specific time (e.g., 2-10 minutes) at the appropriate temperature.

-

Termination and Detection: Stop the reaction (e.g., by adding a stopping solution provided in the kit). Measure the product formation using a plate reader at the appropriate wavelength for the detection method (colorimetric or fluorometric).

-

Calculation of Inhibition and IC50:

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

-

Protocol 3: In Vitro 5-LOX Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-lipoxygenase enzyme.

Materials:

-

5-LOX enzyme

-

Arachidonic acid or linoleic acid (substrate)

-

Reaction buffer

-

Substituted thiazole ester (test compound) dissolved in DMSO

-

Reference inhibitor (e.g., Zileuton)

-

96-well UV-transparent plate or cuvettes

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare all solutions and dilute the enzyme as required.

-

Assay Setup: In a 96-well plate or cuvettes, add the reaction buffer and the 5-LOX enzyme.

-

Compound Addition: Add the test compound at various concentrations. Include a vehicle control and a reference inhibitor.

-

Pre-incubation: Incubate the mixture for a few minutes at room temperature.

-

Initiation of Reaction: Start the reaction by adding the substrate (arachidonic acid or linoleic acid).

-

Detection: Immediately measure the change in absorbance at 234 nm (for the formation of conjugated dienes) over a specific period using a spectrophotometer in kinetic mode.

-

Calculation of Inhibition and IC50:

-

Determine the rate of reaction from the linear portion of the absorbance curve.

-

Calculate the percentage of 5-LOX inhibition for each concentration of the test compound.

-

Determine the IC50 value as described in the COX inhibition assay protocol.

-

Protocol 4: Measurement of TNF-α and IL-6 in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay evaluates the effect of a compound on the production of pro-inflammatory cytokines.[8]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

Substituted thiazole ester (test compound)

-

Cell culture plates (24- or 96-well)

-

ELISA kits for mouse TNF-α and IL-6

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in culture plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).[14] Include a control group with cells treated with vehicle and LPS, and a baseline group with untreated cells.

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control group.

-

It is also advisable to perform a cell viability assay (e.g., MTT or WST-1 assay) to ensure that the observed reduction in cytokine production is not due to cytotoxicity of the compound.

-

Visualizations

Signaling Pathways

Caption: Inhibition of COX and 5-LOX pathways by thiazole esters.

Experimental Workflow

Caption: Workflow for evaluating anti-inflammatory thiazole esters.

References

- 1. wjpmr.com [wjpmr.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 4.2.2. In Vitro 5-LOX Inhibition Assay [bio-protocol.org]

- 5. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ijast.thebrpi.org [ijast.thebrpi.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols: Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of novel agrochemicals.[1] Its thiazole core, substituted with a chlorophenyl group, is a common scaffold in a variety of biologically active molecules. In the context of agrochemical research, this compound is primarily utilized in the development of new fungicides, and to a lesser extent, herbicides and insecticides. The presence of the thiazole ring is significant as this moiety is found in numerous natural and synthetic compounds with a wide range of biological activities.[1]

The primary application of this compound in agrochemical discovery is as a building block for more complex molecules. Researchers modify the carboxylate group to introduce different functionalities, leading to the synthesis of a library of derivatives. These derivatives are then screened for their efficacy against various plant pathogens, weeds, and insect pests.

While specific quantitative bioactivity data for this compound itself is not extensively available in public literature, the research on structurally similar 2-phenylthiazole-4-carboxylate derivatives has demonstrated significant fungicidal activity. These related compounds have shown efficacy against a range of agriculturally important fungi.

The general mechanism of action for many thiazole-based fungicides involves the inhibition of key metabolic pathways in the target pathogens. For instance, some thiazole derivatives have been found to interfere with respiratory processes or cell wall biosynthesis in fungi. The development of novel pesticides from this class of compounds is an active area of research, aiming for improved efficacy, selectivity, and environmental safety profiles.

Quantitative Data for Structurally Similar Thiazole Derivatives

Table 1: Fungicidal Activity of Representative 2-(substituted-phenyl)thiazole-4-carboxylate Derivatives

| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) | Source |

| Z1 | Sclerotinia sclerotiorum | 0.35 | Carbendazim | 0.36 | [2] |

| Z10 | Rhizoctonia solani | 2.28 | Ferimzone | 10.50 | [2] |

Table 2: Insecticidal Activity of a Representative N-Pyridylpyrazole Thiazole Derivative

| Compound ID | Target Pest | Activity | Concentration (mg/L) | Source |

| 7g | Plutella xylostella | Good | Not Specified | [3] |

| 7g | Spodoptera exigua | Good | Not Specified | [3] |

| 7g | Spodoptera frugiperda | Good | Not Specified | [3] |

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of thiazole derivatives in agrochemical research.

Protocol 1: In Vitro Antifungal Assay (Mycelium Growth Rate Method)

This protocol is used to determine the efficacy of a compound in inhibiting the growth of fungal mycelia.

1. Materials:

- Test compound (e.g., this compound derivative)

- Target fungal strains (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)

- Potato Dextrose Agar (PDA) medium

- Dimethyl sulfoxide (DMSO)

- Sterile petri dishes (9 cm diameter)

- Sterile cork borer (5 mm diameter)

- Incubator

2. Procedure:

- Prepare a stock solution of the test compound in DMSO.

- Prepare PDA medium and autoclave. Allow it to cool to 50-60°C.

- Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

- Pour the amended PDA into sterile petri dishes and allow them to solidify.

- Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

- Incubate the plates at 25°C in the dark.

- Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

- Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

- dc = average diameter of the fungal colony in the control group

- dt = average diameter of the fungal colony in the treatment group

- Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.

Protocol 2: Synthesis of 2-(2-chlorophenyl)thiazole-4-carboxamide Derivatives

This protocol describes a general method for converting the ethyl ester of the title compound into various amide derivatives for further biological screening.

1. Materials:

- This compound

- Various primary or secondary amines

- Sodium methoxide or other suitable base

- Methanol or another appropriate solvent

- Standard laboratory glassware for organic synthesis

- Magnetic stirrer and heating mantle

2. Procedure:

- Dissolve this compound in methanol in a round-bottom flask.

- Add a stoichiometric equivalent of the desired amine to the solution.

- Add a catalytic amount of sodium methoxide.

- Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

- Once the reaction is complete, remove the solvent under reduced pressure.

- Purify the resulting amide derivative by recrystallization or column chromatography.

- Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Visualizations

Caption: Synthesis workflow for creating a library of thiazole derivatives.

Caption: Workflow for agrochemical screening of thiazole derivatives.

Caption: Generalized mechanism of action for a thiazole-based fungicide.

References

Application Notes and Protocols for Pharmacokinetic Studies of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical pharmacokinetic studies of novel chemical entities, specifically focusing on Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate and its derivatives. The information herein is intended to guide researchers in designing and executing robust in vivo studies to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The this compound scaffold represents a promising starting point for the development of new therapeutic agents. A thorough understanding of the pharmacokinetic profile of any new derivative is critical for its progression from a lead compound to a clinical candidate.[3] These studies are essential to establish dosing regimens, understand potential drug-drug interactions, and assess the overall safety and efficacy of the compound.[3]

This document outlines the standard experimental workflow for a preclinical pharmacokinetic study in a rodent model, including animal handling, compound administration, sample collection, bioanalytical method development, and data analysis.

Preclinical In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical single-dose pharmacokinetic study in rats to determine the plasma concentration-time profile and key pharmacokinetic parameters of a novel this compound derivative following oral (PO) and intravenous (IV) administration.

Materials and Reagents

-

Test Compound: this compound derivative (>98% purity)

-

Vehicle for Oral Administration: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution of 5% DMSO and 95% polyethylene glycol 400 (PEG400).

-

Vehicle for Intravenous Administration: e.g., a solution of 10% DMSO, 40% PEG400, and 50% saline.

-

Internal Standard (IS): A structurally similar and stable compound for LC-MS/MS analysis.

-

Solvents: LC-MS grade acetonitrile, methanol, and formic acid.[4]

-

Anticoagulant: K2-EDTA or heparin.

-

Anesthetics: (if required for procedures) e.g., isoflurane.

Animal Model

-

Species: Male Sprague-Dawley or Wistar rats.[5]

-

Weight: 200-250 g.

-

Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

-

Acclimatization: A minimum of 3-5 days of acclimatization is required before the study begins.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.[6]

Dosing and Administration

-

Dose Selection: Doses should be selected based on prior toxicity and efficacy studies. A typical study might include doses of 2, 6, and 20 mg/kg for oral administration and a lower dose (e.g., 1-2 mg/kg) for intravenous administration.

-